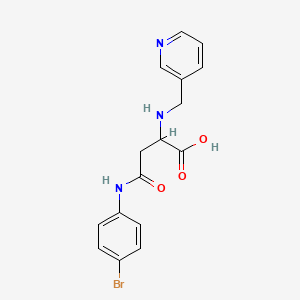

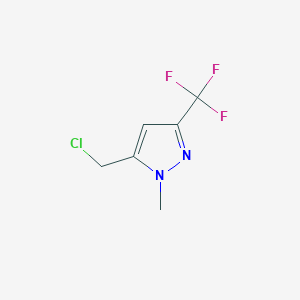

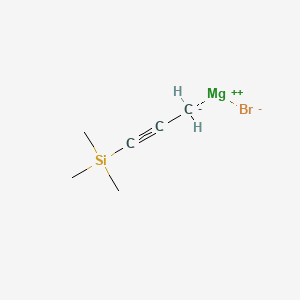

![molecular formula C14H12N4O4S B2938996 N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 865591-09-9](/img/structure/B2938996.png)

N-(2-methyl-5-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that has been studied for its potential applications in various fields . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves starting from the guanidinium nitrate salt and the corresponding enaminone . N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution, was reduced by N2H4·H2O/FeCl3·6H2O/C in 92% yield .Molecular Structure Analysis

The molecular structure of this compound reveals important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings . A crystalline ordering in layers, by the stacking of rings through interactions of the π-π type, was observed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution and reduction . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions .科学的研究の応用

Pyrimidine and Thiazole Derivatives in Scientific Research

Biological Significance and Optical Sensors

Pyrimidine derivatives are recognized for their versatile biological and medicinal applications. They have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as optical sensors. This highlights the compound's potential application in detecting and quantifying biological and chemical substances (Gitanjali Jindal & N. Kaur, 2021).

Optoelectronic Materials

The structural inclusion of pyrimidine rings into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. Pyrimidine derivatives have been used in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This application demonstrates the compound's relevance in advancing technology and materials science (G. Lipunova et al., 2018).

Related Compounds in Medicinal Chemistry

Antitumor Activity

Compounds with structures related to the specified chemical have shown potential antitumor activities. For instance, imidazole derivatives, a class that shares some similarities with the thiazolo[3,2-a]pyrimidine structure, have been reviewed for their antitumor effects. These compounds offer a foundation for the synthesis of new antitumor drugs with diverse biological properties (M. Iradyan et al., 2009).

Anticancer Agents Development

The Knoevenagel condensation products, including those related to pyrimidine derivatives, have been pivotal in developing anticancer agents. This reaction has facilitated the generation of α, β‐unsaturated ketones/carboxylic acids from aldehydes and active methylenes, leading to compounds with significant anticancer activity. This showcases the potential application of the specified compound in cancer research and drug development (Ramya Tokala et al., 2022).

作用機序

Target of Action

It’s known that derivatives of thiazolo[3,2-a]pyrimidine are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidine derivatives are known for their high antitumor, antibacterial, and anti-inflammatory activities , suggesting they may interact with multiple biochemical pathways related to these biological processes.

Result of Action

Given the high antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that this compound may have similar effects.

Action Environment

It’s noted that for obtaining a higher solubility, the compound can be warmed at 37°c and shaken in the ultrasonic bath for a while . This suggests that temperature and mechanical agitation could potentially influence the compound’s solubility and, consequently, its bioavailability and efficacy.

将来の方向性

The compound shows great potential to be used as a template for new drugs against CML . Despite not having a more negative value than the control molecule (Imatinib; ΔG = -12.8 kcal mol -1), a molecular docking study revealed an energy affinity of ΔG = -10.3 kcal mol -1 for this compound . This suggests that it could be further explored in the field of drug design and synthesis.

特性

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S/c1-8-2-3-9(18(21)22)6-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-3,6-7H,4-5H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXHNLCAFSVPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

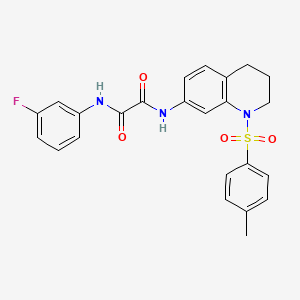

![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)

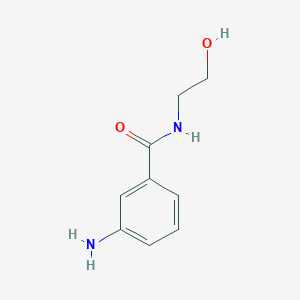

![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)

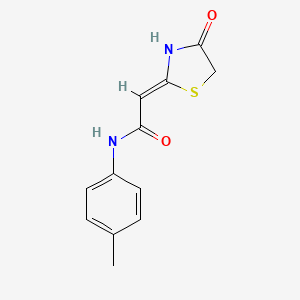

![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2938916.png)

![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(methylsulfanyl)benzamide](/img/structure/B2938920.png)

![4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2938927.png)